3-Amino-4-fluorobenzenesulfonic acid
Description
Properties
IUPAC Name |
3-amino-4-fluorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRWSSYHCTAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574502 | |
| Record name | 3-Amino-4-fluorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-64-4 | |
| Record name | 3-Amino-4-fluorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30574502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino 4 Fluorobenzenesulfonic Acid
Direct Synthesis Approaches
Direct synthesis methods for 3-amino-4-fluorobenzenesulfonic acid primarily involve the formation of the amino group on a pre-existing fluorobenzenesulfonic acid framework. Reduction-based protocols are a cornerstone of this approach.
Reduction-Based Protocols
A principal direct route to this compound is the reduction of its corresponding nitro precursor, 4-fluoro-3-nitrobenzenesulfonic acid. lookchem.com This transformation is a classic example of nitroarene reduction, a fundamental reaction in organic synthesis. Various reducing agents and conditions can be employed to achieve this conversion, with the choice often depending on factors like cost, selectivity, and environmental impact.
One of the historical and industrially relevant methods is the Béchamp reduction, which utilizes iron metal in an acidic medium. drugfuture.comwikipedia.org This method is broadly applicable to the reduction of aromatic nitro compounds. wikipedia.org The reaction involves the use of iron filings or powder activated by a small amount of acid, such as hydrochloric or acetic acid. acs.orgsrict.in
Table 1: Comparison of General Reduction Methods for Nitroarenes
| Reducing System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Fe/Acid (Béchamp) | Iron powder, HCl or Acetic Acid, H₂O, Heat | Cost-effective, widely used industrially | Generates significant iron oxide waste |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst, Solvent (e.g., EtOH, MeOH) | High yields, clean byproducts (water) | Requires specialized high-pressure equipment, catalyst cost |
| Transfer Hydrogenation | H-donor (e.g., Hydrazine, Ammonium (B1175870) formate), Catalyst (e.g., Pd/C, Fe) | Milder conditions than catalytic hydrogenation, no H₂ gas needed | Stoichiometric use of H-donor |
| Metal Hydrides (e.g., NaBH₄) | Requires catalyst or specific conditions for nitroarenes | Versatile reagent | Can have selectivity issues with other functional groups |
While specific yield and purity data for the direct reduction of 4-fluoro-3-nitrobenzenesulfonic acid are not extensively detailed in publicly available literature, the general effectiveness of these methods for nitroarene reduction is well-established. sci-hub.st For instance, catalytic hydrogenation is known for providing high yields and clean reaction profiles. wikipedia.org However, care must be taken with halogenated nitrobenzenes to prevent dehalogenation, which can sometimes be mitigated by conducting the hydrogenation in an acidic medium. google.com
Indirect Synthesis via Functional Group Interconversions
Indirect synthetic routes offer alternative pathways to this compound by building the molecule through sequential sulfonation and amination steps.
Sulfonation Strategies
This approach involves introducing the sulfonic acid group onto a pre-existing fluoroaniline (B8554772) derivative. One documented method is the direct sulfonation of 2-fluoroaniline. lookchem.com Aromatic sulfonation is a classic electrophilic aromatic substitution reaction, typically carried out using sulfonating agents like concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), or chlorosulfonic acid. numberanalytics.comasiachmical.com
Another variation of this strategy involves the sulfonation of a protected aniline (B41778) derivative, such as o-fluoroacetanilide, followed by hydrolysis of the protecting group to reveal the free amine. lookchem.com This two-step process can sometimes offer better control over the reaction and regioselectivity. The choice of sulfonating agent and reaction conditions is crucial for achieving the desired isomer and high yield. numberanalytics.com
Amination Pathways
Amination pathways typically proceed from nitro-precursors, where the amino group is introduced via the reduction of a nitro group. This method is analogous to the direct reduction protocol but emphasizes the synthesis of the nitro-precursor as the initial key step. The synthesis of 3-amino-4-chlorobenzenesulfonic acid, for example, often involves the reduction of a nitro-sulfonic acid precursor.
The required intermediate, 4-fluoro-3-nitrobenzenesulfonic acid, can be prepared through two main routes lookchem.com:
Sulfonation of 1-fluoro-2-nitrobenzene (B31998): In this method, the sulfonic acid group is introduced onto the 1-fluoro-2-nitrobenzene ring.
Nitration of 4-fluorobenzenesulfonic acid: This involves the nitration of the pre-formed 4-fluorobenzenesulfonic acid. ontosight.ai
Once the 4-fluoro-3-nitrobenzenesulfonic acid is obtained, the subsequent reduction of the nitro group yields the final product, this compound. lookchem.com This reduction step is the core of the amination pathway and can be accomplished using the methods described in section 2.1.1.
Reaction Condition Optimization for Enhanced Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters that are typically adjusted include temperature, reactant concentration, solvent, and catalyst choice. numberanalytics.com
For sulfonation reactions , several factors can be fine-tuned numberanalytics.comresearchgate.net:
Temperature Control: Higher temperatures can increase the reaction rate but may also lead to the formation of unwanted side products and isomers. Careful temperature management is essential for selectivity. numberanalytics.com
Concentration of Sulfonating Agent: The strength and concentration of the sulfonating agent (e.g., oleum with varying SO₃ content) directly impact the reaction's speed and completeness. numberanalytics.com
Solvent Selection: In some cases, using a solvent can help to control the reaction's exothermicity and improve the solubility of the reactants. numberanalytics.com
For reduction of nitroarenes , optimization strategies include nih.gov:
Catalyst Selection and Loading: In catalytic hydrogenation, the choice of catalyst (e.g., Pd/C, Pt/C) and its loading can significantly affect the reaction rate and selectivity, particularly in preventing dehalogenation. sci-hub.st
Pressure and Temperature: In catalytic hydrogenation, both hydrogen pressure and temperature are critical parameters that influence the reaction kinetics.
pH Control: For reductions using metals like iron, the pH of the reaction medium can influence the reaction rate and the nature of the iron oxide byproduct formed. wikipedia.org
By systematically adjusting these parameters, it is possible to develop a more efficient and economical synthesis process. For instance, studies on the sulfonation of phenol (B47542) have shown that using a rotating packed bed reactor can significantly improve the yield of the desired product by intensifying micromixing. researchgate.net
Methodological Advancements in Preparation
While specific research on the application of advanced methodologies for the synthesis of this compound is limited, general trends in chemical synthesis point towards the adoption of technologies like continuous flow systems. google.com
Continuous flow reactors offer several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. dicp.ac.cn The sulfonation of aromatic compounds, which is often highly exothermic, can be managed more effectively in microreactors, leading to higher yields and purity with significantly shorter residence times. For example, the sulfonation of nitrobenzene (B124822) has been successfully demonstrated in a microreactor, achieving high conversion and yield in seconds. dicp.ac.cn
Similarly, the reduction of nitroarenes has been adapted to flow chemistry. nih.gov Continuous flow hydrogenation allows for the safe handling of hydrogen gas and precise control over reaction parameters, which can be crucial for achieving chemoselectivity, especially in molecules with multiple reducible functional groups. nih.gov The application of these continuous flow systems could represent a significant advancement in the large-scale, efficient, and safe production of this compound. google.com
Reactivity and Reaction Mechanisms of 3 Amino 4 Fluorobenzenesulfonic Acid
Influence of Substituent Effects on Aromatic Reactivity
The collective impact of the amino, fluoro, and sulfonic acid groups on the aromatic ring's reactivity is a complex interplay of inductive and resonance effects. These effects can either activate the ring, making it more reactive than benzene (B151609), or deactivate it, making it less reactive. They also direct incoming electrophiles to specific positions (ortho, meta, or para) on the ring.
The amino (-NH₂) group is a powerful activating group and a strong ortho, para-director in electrophilic aromatic substitution reactions. byjus.comlibretexts.org This is attributed to its ability to donate its lone pair of electrons into the benzene ring through resonance, a phenomenon known as a positive mesomeric (+M) effect. minia.edu.eg This donation of electron density significantly increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. byjus.comrsc.org
| Effect | Description | Impact on Reactivity | Directing Influence |
|---|---|---|---|
| Resonance (+M) | Donation of the nitrogen lone pair into the π-system of the ring. | Strongly Activating | Ortho, Para |
| Inductive (-I) | Electron withdrawal due to the higher electronegativity of nitrogen. | Weakly Deactivating | - |
| Overall Effect | The +M effect dominates the -I effect. | Strongly Activating | Ortho, Para |
The fluoro (-F) substituent exhibits a dual nature in its influence on aromatic reactivity. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the benzene ring. vaia.com This inductive withdrawal deactivates the ring, making it less reactive towards electrophiles compared to benzene itself. vaia.com
Conversely, the fluorine atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance, a positive mesomeric (+M) effect. stackexchange.comwikipedia.org This resonance donation increases electron density at the ortho and para positions. For fluorine, the inductive and resonance effects are of comparable magnitude but opposing in direction. wikipedia.org While the strong -I effect deactivates the entire ring, the +M effect directs incoming electrophiles to the ortho and para positions. stackexchange.com This makes fluorine an unusual case of a deactivating, yet ortho, para-directing substituent. vaia.comstackexchange.com
| Effect | Description | Impact on Reactivity | Directing Influence |
|---|---|---|---|
| Inductive (-I) | Strong electron withdrawal due to high electronegativity. | Strongly Deactivating | - |
| Resonance (+M) | Donation of lone pairs into the π-system of the ring. | Weakly Activating | Ortho, Para |
| Overall Effect | The -I effect is stronger, leading to overall deactivation. | Deactivating | Ortho, Para |
The sulfonic acid (-SO₃H) group is a strong electron-withdrawing group and, consequently, a deactivating group. wikipedia.orgnumberanalytics.com Its deactivating nature stems from the powerful inductive effect of the highly electronegative oxygen atoms and the positively polarized sulfur atom. This group withdraws significant electron density from the aromatic ring, making it much less nucleophilic and therefore less reactive in electrophilic aromatic substitution reactions. wikipedia.org
The sulfonic acid group is a meta-director. numberanalytics.com This directing effect arises because the deactivation is most pronounced at the ortho and para positions. When considering the resonance structures of the carbocation intermediate formed during electrophilic attack, the meta-attack is the least destabilized, as it avoids placing a positive charge on the carbon atom directly bonded to the electron-withdrawing sulfonic acid group. openstax.org Sulfonation itself is a reversible reaction, a property that can be exploited in synthesis to use the sulfonic acid group as a temporary blocking group to direct other substituents. wikipedia.orgpearson.com
| Effect | Description | Impact on Reactivity | Directing Influence |
|---|---|---|---|
| Inductive (-I) | Strong electron withdrawal due to electronegative oxygen atoms and polarized sulfur. | Strongly Deactivating | - |
| Resonance (-M) | Withdrawal of π-electron density from the ring. | Strongly Deactivating | Meta |
| Overall Effect | Both effects are strongly electron-withdrawing. | Strongly Deactivating | Meta |
Reactions of the Amino Moiety
The amino group in 3-Amino-4-fluorobenzenesulfonic acid is a key functional group that dictates a significant portion of the molecule's reactivity. Its lone pair of electrons allows it to act as a nucleophile, and it can participate in various reactions, including nucleophilic transformations and condensation reactions.
The nitrogen atom of the amino group possesses a lone pair of electrons, making it a nucleophilic center. quora.com This allows it to react with a variety of electrophiles. For instance, anilines can undergo acetylation when treated with acetic anhydride, a reaction where the amino group acts as a nucleophile attacking the electrophilic carbonyl carbon of the anhydride. byjus.com This transformation is often used as a protecting strategy in electrophilic aromatic substitution to moderate the high reactivity of the amino group and prevent side reactions. libretexts.org
Furthermore, the amino group can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides, although this can lead to a mixture of mono-, di-, and tri-alkylated products. The nucleophilic character of the amino group is fundamental to its role in the synthesis of more complex molecules. quora.com
Aromatic amines are known to undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). nih.gov These reactions typically proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. In the context of this compound, the amino group can be expected to react with aldehydes, such as formaldehyde (B43269) or butyraldehyde, often in the presence of an acid catalyst, to form condensation products. acs.orggoogle.com
By analogy to formyl-containing sulfonic acids, where the aldehyde group provides a site for condensation, the amino group in this molecule serves a similar purpose. For example, aromatic amines can be condensed with dihydroxy aromatic compounds in the presence of specific catalysts. google.com These condensation reactions are crucial for building larger molecular structures and are widely used in the synthesis of polymers and dyes. The reaction of the amino group with other bifunctional molecules can lead to the formation of polymeric materials. For example, the reaction of aromatic diamines with diisocyanates is a key step in the synthesis of certain polyamides. acs.org
Diazotization Chemistry
The primary aromatic amine group of this compound is readily converted into a diazonium salt through diazotization. This reaction is fundamental for the synthesis of azo compounds, particularly azo dyes. pbworks.comresearchgate.net Analogous to related compounds like 3-amino-4-chlorobenzenesulfonic acid, this transformation makes it a valuable precursor in the dye industry.
The process of diazotization involves treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl). byjus.comorganic-chemistry.org The reaction is performed at low temperatures, usually 0–5 °C, to prevent the unstable diazonium salt from decomposing.
The resulting 4-fluoro-3-sulfobenzenediazonium salt is a potent electrophile. It can then undergo a diazonium coupling reaction with an electron-rich aromatic compound, known as a coupling component (e.g., phenols, anilines, or naphthols), to form an azo compound. pbworks.com The azo linkage (-N=N-) created in this step acts as a chromophore, imparting vivid color to the final molecule. chegg.com
Table 1: Diazotization Reaction Overview
| Reactant | Reagents | Intermediate | Product of Coupling |
|---|---|---|---|
| This compound | NaNO₂, HCl (aq), 0-5°C | 4-Fluoro-3-sulfobenzenediazonium chloride | Azo Dye |
Reactions of the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is a key functional center, enabling transformations into important derivatives such as sulfonate esters and sulfonamides.
Nucleophilic Substitution Reactions (e.g., sulfonate ester formation)
Aromatic sulfonic acids can be converted into sulfonate esters through reaction with alcohols. ileechem.com This esterification is typically catalyzed by a strong acid and conducted under conditions with minimal water to drive the equilibrium toward the product. ileechem.comenovatia.com
The reaction mechanism involves the protonation of the alcohol by the strongly acidic sulfonic acid. The resulting sulfonate anion then acts as a nucleophile, attacking the protonated alcohol to form the ester and regenerate the acid catalyst. enovatia.com The formation of these esters is crucial as the sulfonate group is an excellent leaving group, making sulfonate esters valuable intermediates in organic synthesis. eurjchem.comyoutube.com
Sulfonamide Formation (e.g., reaction with amines)
The synthesis of sulfonamides from aromatic sulfonic acids is a cornerstone reaction, given the prevalence of the sulfonamide functional group in pharmaceuticals. princeton.edu This conversion is generally achieved in a two-step process. rsc.org
Formation of the Sulfonyl Chloride : The sulfonic acid is first converted into the more reactive sulfonyl chloride. This is accomplished by treating the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reaction with an Amine : The resulting 3-amino-4-fluorobenzenesulfonyl chloride is then reacted with a primary or secondary amine. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the stable N-S bond of the sulfonamide. rsc.orgresearchgate.net
This sequence allows for the synthesis of a wide array of sulfonamide derivatives by varying the amine used in the second step. princeton.edu
Aromatic Electrophilic and Nucleophilic Substitution Pathways
The substituents on the benzene ring of this compound dictate the regioselectivity of further substitution reactions on the ring.
Aromatic Electrophilic Substitution (EAS)
In electrophilic aromatic substitution, the outcome is determined by the combined directing effects of the existing groups. The reactivity and orientation are influenced as follows:
Amino group (-NH₂) : A powerful activating group that directs incoming electrophiles to the ortho and para positions. wikipedia.org
Fluoro group (-F) : A deactivating group due to its strong inductive electron-withdrawal, but it is an ortho, para-director because of resonance electron donation. libretexts.org
Sulfonic acid group (-SO₃H) : A strong deactivating group that directs incoming electrophiles to the meta position. wikipedia.orgwikipedia.org
The directing effects are summarized in the table below.
Table 2: Directing Effects of Substituents
| Substituent | Position | Reactivity Effect | Directing Effect |
|---|---|---|---|
| -NH₂ | C3 | Activating | Ortho, Para |
| -F | C4 | Deactivating | Ortho, Para |
| -SO₃H | C1 | Deactivating | Meta |
The strongly activating -NH₂ group dominates the directing effects. It directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). However, position C4 is already substituted by fluorine. Therefore, electrophilic attack is most likely to occur at positions C2 and C6, which are ortho and para to the amine, respectively, and also meta to the deactivating sulfonic acid group. Under strongly acidic conditions, the amino group can be protonated to form an ammonium (B1175870) ion (-NH₃⁺), which is a meta-director; this can complicate the reaction's outcome. libretexts.org
Aromatic Nucleophilic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for this molecule, primarily due to the arrangement of the fluoro and sulfonic acid groups. The SNAr mechanism requires a good leaving group (like fluorine) and the presence of strong electron-withdrawing groups positioned ortho or para to it. youtube.com
In this compound, the fluorine atom at C4 can act as the leaving group. The sulfonic acid group at C1 is ortho to the fluorine and is a potent electron-withdrawing group. This arrangement strongly facilitates SNAr by stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms when a nucleophile attacks the carbon bearing the fluorine. youtube.com Although the electron-donating amino group at C3 is not in a position to stabilize this intermediate, the powerful stabilizing effect of the adjacent sulfonic acid group makes this pathway viable.
Mechanistic Investigations of Key Transformations
Mechanism of Diazotization The diazotization of the amino group proceeds through a well-established multi-step mechanism: byjus.com
Nitrous acid (HONO) is protonated by the strong acid present.
The protonated nitrous acid loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).
The nucleophilic nitrogen atom of the primary amino group of this compound attacks the nitrosonium ion.
The resulting intermediate undergoes deprotonation to form an N-nitrosamine.
The N-nitrosamine is tautomerized and then protonated, followed by the elimination of a water molecule to yield the final aryl diazonium ion.
Mechanism of Nucleophilic Substitution at the Sulfonyl Group Reactions at the sulfur atom of the sulfonic acid moiety, such as in sulfonamide formation from a sulfonyl chloride, are examples of nucleophilic substitution at a tetracoordinate sulfur center. These reactions can proceed via two primary mechanisms: nih.govmdpi.com
Concerted Sₙ2-type Mechanism : The nucleophile (amine) attacks the sulfur atom at the same time as the leaving group (chloride) departs. This involves a single trigonal bipyramidal transition state.
Stepwise Addition-Elimination Mechanism : The nucleophile adds to the sulfur atom to form a trigonal bipyramidal intermediate. This intermediate then collapses, expelling the leaving group to form the product. iupac.org The exact mechanism can be influenced by the nature of the nucleophile, leaving group, and solvent. mdpi.com
Mechanism of Nucleophilic Aromatic Substitution (SNAr) The SNAr pathway for the displacement of the fluorine atom involves two key steps: nih.gov
Addition of the Nucleophile : A strong nucleophile attacks the carbon atom bonded to the fluorine (C4). This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic system and is particularly well-stabilized by the adjacent electron-withdrawing sulfonic acid group.
Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in this context. This step is typically fast and results in the net substitution of the fluorine atom.
Advanced Applications of 3 Amino 4 Fluorobenzenesulfonic Acid in Chemical Sciences
Role in Organic Synthesis
3-Amino-4-fluorobenzenesulfonic acid is a versatile trifunctional molecule that serves as a crucial intermediate and building block in various branches of organic synthesis. Its chemical architecture, featuring an aromatic ring substituted with an amino group (-NH₂), a sulfonic acid group (-SO₃H), and a fluorine atom (-F), allows for a diverse range of chemical transformations. The amino group can be readily diazotized to form highly reactive diazonium salts, which are precursors to a multitude of other functional groups. The presence of the fluorine atom and the sulfonic acid group significantly influences the molecule's electronic properties, reactivity, and the characteristics of the resulting products.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 349-64-4 |
| Molecular Formula | C₆H₆FNO₃S |
| Molecular Weight | 191.18 g/mol scbt.com |
| Appearance | Crystalline solid |
Building Block for Fine Chemicals (e.g., agrochemicals)
The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of complex fine chemicals, including specialized agrochemicals. While specific, large-scale applications in commercial agrochemicals are not extensively documented in public literature, its structural motifs are found in biologically active molecules. For instance, fluorinated aromatic compounds are of growing interest in agrochemical research for their potential to enhance efficacy and metabolic stability. The synthesis of certain fungicidal dipeptide compounds, for example, relies on precursors like 3-amino-3-arylpropanoic acids, highlighting the utility of amino acid-like structures in developing new crop protection agents google.com. The structure of this compound provides a scaffold that can be elaborated into more complex molecules designed to interact with specific biological targets in pests or plants.
Intermediate in Pharmaceutical Synthesis (e.g., drug intermediates)
In pharmaceutical sciences, the introduction of fluorine into a drug candidate is a widely used strategy to improve its metabolic stability, binding affinity, and bioavailability. nih.gov this compound serves as a key intermediate for creating novel pharmaceutical agents. The "3-amino-4-fluoro" scaffold is particularly attractive for developing kinase inhibitors, which are a major class of oncology drugs. The aniline (B41778) substructure is a common feature in these inhibitors, and the fluorine atom can enhance the molecule's drug-like properties.
Furthermore, its structural similarity to compounds like 3-amino-4-chlorobenzenesulfonic acid (CAS 98-36-2) and 3-amino-4-hydroxybenzenesulfonamide (B74053) suggests its potential use in synthesizing a range of therapeutics. mdpi.commdpi.combldpharm.com Sulfonamides, derived from sulfonic acids, form the basis of sulfa drugs, diuretics, and anticonvulsants. The combination of the sulfonamide precursor (sulfonic acid) and a fluorinated benzene (B151609) ring creates a scaffold with inherent biological potential.
Table 2: Comparison of this compound with a Structural Analog
| Compound | CAS Number | Molecular Formula | Key Applications of Analog |
|---|---|---|---|
| This compound | 349-64-4 | C₆H₆FNO₃S | (Target Compound) |
Precursor for Dyes and Colorants (e.g., azo dyes)
Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute the largest class of synthetic colorants used in the textile, printing, and paper industries. nih.govjchemrev.com The synthesis involves a two-step process: the diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component. jchemrev.comunb.ca
This compound, with its primary amino group, is an ideal candidate for the diazotization reaction. This reaction, typically carried out with nitrous acid at low temperatures, converts the amino group into a diazonium salt (-N₂⁺). This diazonium salt is a powerful electrophile that readily reacts with electron-rich aromatic compounds (like phenols or other anilines) in an azo coupling reaction to form the characteristic -N=N- azo linkage, the chromophore responsible for the color. jchemrev.comunb.ca
The sulfonic acid group imparts water solubility to the final dye molecule, which is a crucial property for dyeing applications, particularly for cellulosic fibers like cotton. nih.gov Analogous compounds such as 3-amino-4-hydroxybenzenesulfonic acid and 3-amino-4-methoxybenzenesulfonic acid are well-established intermediates for a wide range of reactive, direct, and mordant dyes. dyestuffintermediates.comdyestuffintermediates.com For example, 3-amino-4-hydroxybenzenesulfonic acid is a precursor for C.I. Reactive Red 6 and C.I. Mordant Black 9. dyestuffintermediates.com By analogy, this compound can be used to create novel azo dyes where the fluorine atom may modulate the color, lightfastness, and chemical resistance of the final product.
Materials Science Applications
The distinct functional groups of this compound also position it as a valuable monomer or precursor in the field of materials science, particularly for the development of high-performance polymers and functional materials.
Polymer and Resin Precursors
The bifunctional nature of this compound (with the reactive amino and sulfonic acid groups) allows it to be incorporated into polymer backbones. It can serve as a sulfonated diamine monomer, or a derivative thereof, for the synthesis of specialty polymers like sulfonated polyimides. mdpi.comacs.org These polymers are synthesized through the polycondensation of diamines with dianhydrides. The incorporation of monomers containing sulfonic acid groups is a key strategy to introduce proton conductivity into the polymer structure. mdpi.comresearchgate.net The resulting sulfonated aromatic polymers are investigated for their thermal stability, mechanical strength, and ionic conductivity. osti.gov The presence of the rigid aromatic ring contributes to the thermal and chemical stability of the polymer, while the flexible ether linkages that can be introduced with other monomers ensure processability. researchgate.net
Development of Functional Materials
The most significant application of polymers derived from sulfonated aromatic amines is in the development of proton exchange membranes (PEMs) for fuel cells. acs.orgresearchgate.net PEMs are a critical component of fuel cells, facilitating the transport of protons from the anode to the cathode while preventing the passage of electrons and reactant gases. researchgate.net
Materials like Nafion®, a perfluorinated sulfonic acid polymer, are the industry standard but have limitations such as high cost and reduced performance at elevated temperatures. mdpi.com This has driven research into alternative hydrocarbon-based sulfonated aromatic polymers. researchgate.netresearchgate.net Sulfonated polyimides and poly(ether sulfone)s, synthesized using monomers structurally related to this compound, are promising candidates. acs.orgresearchgate.net The sulfonic acid groups provide the necessary hydrophilic domains and acidic sites for proton conduction. mdpi.comresearchgate.net The fluorine atom in the monomer unit can enhance the chemical and thermal stability of the polymer membrane and influence its proton conductivity and water uptake characteristics, which are critical parameters for fuel cell performance.
Catalytic and Electrochemical Studies
Detailed studies focusing specifically on the catalytic and electrochemical properties of this compound are not extensively reported in publicly available scientific literature. While the broader class of aromatic sulfonic acids and sulfonated anilines are known to possess interesting electrochemical and catalytic behaviors, specific data for the 3-amino-4-fluoro derivative is limited.
Exploration of Redox Properties
The redox properties of this compound have not been the subject of detailed electrochemical studies based on available research. Generally, the electrochemical oxidation of aromatic amines can be complex. For instance, the electrochemical oxidation of a related compound, 3-amino-4,5-dihydro-1-phenylpyrazole, in acetonitrile (B52724) results in the formation of a persistent radical-cation which then decays into dimeric species. rsc.org However, specific oxidation potentials and redox behavior for this compound under various conditions are not documented. The presence of both an electron-donating amino group and electron-withdrawing sulfonic acid and fluorine groups on the aromatic ring would be expected to influence its redox potential, but empirical data is lacking.
Applications in Heterogeneous Catalytic Systems (e.g., racemization of amino acids)
There is no available scientific literature that describes the application of this compound as a catalyst in heterogeneous systems, including for the racemization of amino acids. While sulfonic acid-functionalized materials are utilized as solid acid catalysts in various organic reactions, the specific use of this compound in this context has not been reported.
Biochemical Research Applications
The application of this compound in biochemical research, particularly in enzyme kinetics, protein-ligand interaction studies, and as a derivatization agent, is not well-documented in the scientific literature. While structurally related sulfonamides and fluorinated aromatic compounds are of significant interest in medicinal chemistry and biochemistry, specific studies involving this compound are not readily found.
Enzyme Kinetic Studies (e.g., enzyme inhibition)
There is a lack of specific studies on the effects of this compound in enzyme kinetic assays or as an enzyme inhibitor. The broader class of sulfonamides is well-known for its enzyme inhibitory activity, particularly against carbonic anhydrases. nih.govacs.orgnih.gov Fluorinated benzenesulfonamides, in particular, have been investigated as potent and selective inhibitors of these enzymes. acs.org The inhibitory mechanism of sulfonamides typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. nih.gov However, kinetic data such as inhibition constants (Kᵢ) or IC₅₀ values for this compound with any specific enzyme are not available in the literature.
Protein-Ligand Interaction Research
Specific research detailing the interaction of this compound with proteins is not found in the current body of scientific literature. The study of protein-ligand interactions is crucial in drug discovery and molecular biology. While there is extensive research on the binding of sulfonamide-based drugs to their protein targets, such as carbonic anhydrase, no binding affinity data or structural studies (e.g., X-ray crystallography or NMR) have been published for complexes involving this compound. nih.govacs.org
Theoretical and Computational Investigations of 3 Amino 4 Fluorobenzenesulfonic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of 3-Amino-4-fluorobenzenesulfonic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of the molecule.
The electronic structure of a molecule is fundamentally described by its molecular orbitals. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are especially important as they govern chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them nih.gov.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic benzene (B151609) ring. The LUMO, conversely, would likely be distributed over the electron-withdrawing sulfonic acid group and the benzene ring. researchgate.net This distribution facilitates intramolecular charge transfer, a key aspect of the molecule's electronic behavior. Theoretical calculations on similar aminobenzenesulfonamide compounds confirm that charge transfer occurs within the molecule, as evidenced by their calculated HOMO and LUMO energies.
| Parameter | Significance | Expected Characteristics for this compound |
|---|---|---|
| HOMO Energy | Represents the ability to donate an electron (electron-donating character). researchgate.net | Relatively high energy, with electron density concentrated on the amino group and benzene ring. |
| LUMO Energy | Represents the ability to accept an electron (electron-accepting character). researchgate.net | Relatively low energy, with electron density distributed over the sulfonic acid group and ring system. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.govnih.gov | A moderate gap is expected, suggesting a balance between stability and reactivity, typical for aromatic intermediates. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov
For this compound, the MEP map would be expected to show:
Negative Potential: Concentrated around the oxygen atoms of the sulfonic acid group due to their high electronegativity and the presence of lone pairs. These sites are the primary centers for attracting cations or electrophiles. researchgate.netnih.gov
Positive Potential: Located around the hydrogen atoms of the amino group (-NH2) and the sulfonic acid group (-SO3H). These areas are potential sites for hydrogen bonding and interaction with nucleophiles.
Aromatic Ring: The benzene ring itself would exhibit a region of negative potential above and below the plane of the ring, characteristic of π-electron systems, though this is modulated by the attached functional groups.
The MEP analysis thus provides a clear picture of the molecule's charge distribution and helps rationalize its intermolecular interaction patterns. researchgate.net
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Global reactivity parameters like chemical hardness, softness, and electronegativity can be derived from HOMO and LUMO energies. Local reactivity, which identifies the most reactive atoms within the molecule, can be predicted using Fukui functions.
The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui indices are used to predict the reactivity of individual atomic sites for different types of attack:
fk+ : For nucleophilic attack (attack by an electron donor).
fk- : For electrophilic attack (attack by an electron acceptor).
fk0 : For radical attack.
For this compound, the Fukui indices would likely predict the following reactive sites:
| Type of Attack | Predicted Reactive Site(s) | Rationale |
|---|---|---|
| Nucleophilic Attack (fk+) | Sulfur atom of the sulfonic acid group; Carbon atoms on the ring attached to fluorine and the sulfonic acid group. | These are the most electron-deficient centers in the molecule. |
| Electrophilic Attack (fk-) | Nitrogen atom of the amino group; Carbon atoms on the ring ortho and para to the amino group. researchgate.net | The amino group is a strong activating group, increasing electron density at these positions. The nitrogen atom's lone pair is also a prime target. |
| Radical Attack (fk0) | Various sites on the aromatic ring. | Reactivity would be an average of nucleophilic and electrophilic susceptibility. |
Reaction Mechanism Modeling and Energy Landscape Analysis
Computational modeling is a powerful method for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, and products) and first-order saddle points (transition states).
Such an analysis for a reaction like the diazotization of the amino group or electrophilic substitution on the aromatic ring would provide critical insights:
Transition State Structures: The geometry of the molecule at the peak of the energy barrier, revealing the critical arrangement of atoms during bond formation or breaking.
Activation Energies (Ea): The energy barrier that must be overcome for the reaction to proceed. Lower activation energies correspond to faster reaction rates.
By modeling these energy landscapes, researchers can understand the regioselectivity of reactions, predict the most favorable reaction conditions, and gain a fundamental understanding of the molecule's reactivity that may be difficult to obtain through experimental means alone.
Molecular Docking and Intermolecular Interaction Analysis (e.g., protein binding)
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule, typically a protein or enzyme. This method is crucial in drug discovery for evaluating the potential of a compound to act as an inhibitor or modulator of a biological target.
Sulfonamides are a well-known class of enzyme inhibitors, most notably targeting carbonic anhydrases (CAs). nih.gov Docking studies of benzenesulfonamide (B165840) derivatives with CAs reveal a conserved binding mechanism. The sulfonamide group is essential for this interaction, as it coordinates to the zinc ion (Zn²⁺) present in the enzyme's active site.
A docking simulation of this compound with a CA isoform would likely show:
Coordination: The nitrogen atom of the sulfonamide group binding directly to the Zn²⁺ ion.
Hydrogen Bonding: The oxygen atoms of the sulfonamide group forming hydrogen bonds with the backbone and side chains of surrounding amino acid residues.
Other Interactions: The fluorinated benzene ring forming van der Waals or hydrophobic interactions within the active site pocket. The fluorine atom itself can significantly influence binding affinity and selectivity for different enzyme isoforms by altering the electronic properties and orientation of the inhibitor.
| Interaction Type | Molecular Group Involved | Potential Interacting Protein Residue(s) |
|---|---|---|
| Metal Coordination | Sulfonamide Group (-SO₃H) | Active site Zn²⁺ ion |
| Hydrogen Bonding | Sulfonamide Oxygens, Amino Group Hydrogens | Threonine, Histidine, Glutamine |
| Hydrophobic/van der Waals | Fluorinated Benzene Ring | Valine, Leucine, Phenylalanine |
These simulations provide a detailed atomic-level view of the binding mode and help rationalize the structure-activity relationship, guiding the design of more potent and selective inhibitors. ekb.egnih.gov
Spectroscopic Property Prediction and Validation
Computational quantum chemistry methods can accurately predict various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. researchgate.net
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The resulting theoretical IR spectrum can be compared with an experimental spectrum to assign specific absorption bands to the vibrational modes of functional groups, such as the N-H stretches of the amino group, the S=O stretches of the sulfonic acid group, and the C-F stretch. analis.com.my
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. This is achieved by calculating the magnetic shielding tensors for each atom in the molecule's optimized geometry. Comparing predicted and experimental NMR spectra helps in the complete structural elucidation of the molecule.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, corresponding to the absorption of light in the UV-Vis range. This allows for the assignment of absorption bands (λ_max) to specific electronic excitations, such as π → π* transitions within the aromatic ring. researchgate.netanalis.com.my
The close agreement often found between theoretical and experimental spectra serves as a powerful validation of both the computational method and the experimentally determined structure. researchgate.net
Advanced Analytical Characterization of 3 Amino 4 Fluorobenzenesulfonic Acid in Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental for elucidating the molecular structure of 3-Amino-4-fluorobenzenesulfonic acid by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable non-destructive technique that provides detailed information about the carbon-hydrogen framework and the chemical environment of atoms within a molecule.
¹H NMR (Proton NMR): In ¹H NMR spectroscopy, the protons on the aromatic ring of this compound would exhibit distinct signals. The fluorine and sulfonic acid groups strongly influence the chemical shifts of the adjacent aromatic protons. The spectrum would typically show three signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The coupling between adjacent protons (ortho- and meta-coupling) and coupling with the fluorine atom (H-F coupling) would result in complex splitting patterns, which are crucial for assigning each signal to a specific proton.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts are significantly affected by the attached functional groups. The carbon atom directly bonded to the fluorine atom would show a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature confirming the presence and position of the fluorine substituent. Data for related compounds, such as 4-amino-benzenesulfonic acid monosodium salt, can provide reference points for expected chemical shift ranges. chemicalbook.com
¹⁹F NMR (Fluorine-19 NMR): Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique for characterizing this compound. nih.gov It provides information about the chemical environment of the fluorine atom. A single resonance would be expected for this compound, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the fluorine atom and nearby protons would be observable in high-resolution ¹H and ¹⁹F spectra. researchgate.net
| Nucleus | Expected Chemical Shift (ppm) | Key Features |
|---|---|---|
| ¹H | ~6.5 - 8.0 | Three distinct signals in the aromatic region with complex splitting due to H-H and H-F coupling. |
| ¹³C | ~110 - 155 | Six aromatic signals; the C-F carbon will appear as a doublet with a large coupling constant (¹JCF). |
| ¹⁹F | ~ -110 to -130 | A single resonance, potentially showing coupling to adjacent protons. |
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that identify the functional groups within a molecule based on their characteristic vibrations.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The amino group (-NH₂) typically shows two N-H stretching bands in the 3300-3500 cm⁻¹ region. docbrown.info The sulfonic acid group (-SO₃H) is characterized by strong and broad O-H stretching around 2500-3300 cm⁻¹ and strong asymmetric and symmetric S=O stretching vibrations, typically observed near 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. Aromatic C-H stretching appears above 3000 cm⁻¹, while C=C stretching vibrations within the ring are found in the 1400-1600 cm⁻¹ region. The C-F stretching vibration gives rise to a strong band, typically in the 1100-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy also provides information on these vibrational modes and is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak in the IR spectrum. It serves as a complementary technique for a complete vibrational analysis of the molecule. researchgate.netdntb.gov.ua
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Sulfonic Acid (-SO₃H) | O-H Stretch | 2500 - 3300 (broad) |
| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1250 - 1120 |
| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | 1080 - 1010 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Aryl-Fluoride | C-F Stretch | 1100 - 1300 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The substituted benzene ring in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or water, would show characteristic absorption maxima (λmax). For related compounds like 4-aminobenzenesulfonic acid and 3-aminobenzoic acid, absorptions are observed that correspond to π → π* electronic transitions within the aromatic system. nist.govsielc.com The presence of the amino and fluoro substituents influences the energy of these transitions and thus the position of the absorption bands. researchgate.net
Mass Spectrometry for Molecular Identification and Transformation Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and for monitoring its potential transformations. The molecular formula of the compound is C₆H₆FNO₃S, corresponding to a molecular weight of approximately 191.18 g/mol . scbt.com
Using a soft ionization technique like Electrospray Ionization (ESI), the compound can be observed as a protonated molecule [M+H]⁺ at m/z 192.19 or a deprotonated molecule [M-H]⁻ at m/z 190.17. Often, adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ are also detected. In some cases, adducts with species from the sample matrix or mobile phase, such as sulfuric acid or acetonitrile (B52724), can be observed. nih.govnih.gov
Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information and a characteristic fragmentation pattern that can be used for unambiguous identification. This technique is also invaluable for monitoring chemical or metabolic transformations of the compound, allowing for the identification of derivatives or degradation products by analyzing their unique molecular weights and fragmentation patterns.
X-ray Diffraction Studies for Solid-State Structure Determination
While a specific crystal structure for this compound is not widely published, this method remains the gold standard for its solid-state characterization. Studies on related sulfonamides and other aromatic compounds demonstrate the power of X-ray diffraction in providing unequivocal structural proof. nih.govnih.gov Such an analysis for this compound would confirm the planar structure of the benzene ring and the specific spatial arrangement of the amino, fluoro, and sulfonic acid substituents.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A typical method would involve a reversed-phase column (e.g., C18 or ODS) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is usually achieved with a UV detector set to a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all detected peaks.
For enhanced sensitivity and selectivity, especially in complex matrices, pre-column derivatization can be employed. Reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), or dimethylamino-azobenzenesulfonyl chloride (DABS-CL) react with the primary amino group to form a derivative with strong UV or fluorescence properties, significantly lowering detection limits. nih.govshimadzu.comdundee.ac.uk
Future Research Perspectives and Emerging Trends for 3 Amino 4 Fluorobenzenesulfonic Acid
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 3-Amino-4-fluorobenzenesulfonic acid is geared towards greener and more efficient methodologies, moving away from traditional, harsh sulfonation techniques that often use excess sulfuric or fuming sulfuric acid. researchgate.netsulfonic-acid.com Key areas of development include the adoption of continuous flow chemistry and the use of novel, eco-friendly sulfonating agents.
Sustainable Approaches: Future synthetic strategies will likely focus on replacing hazardous reagents and minimizing waste. ctfassets.netsyrris.com This includes exploring solid acid catalysts, such as silica-supported acids (e.g., silica (B1680970) sulfuric acid), which offer easier separation and recyclability, reducing the generation of acidic waste streams. amazonaws.comajgreenchem.com The use of sulfur dioxide surrogates, like the inexpensive and easy-to-handle thiourea (B124793) dioxide, under mild, air-oxidized conditions, presents a promising sustainable pathway for producing aryl sulfonic acids. rsc.org Methodologies utilizing ultrasonication are also being explored to accelerate reaction times and improve yields under milder conditions. scirp.org
Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing by providing superior control over reaction parameters, enhancing safety, and often increasing yield and purity. syrris.comacs.org For a multi-step synthesis that might involve nitration, reduction of the nitro group to an amine, and subsequent sulfonation, a continuous flow setup can streamline the process, reduce solvent usage, and minimize the isolation of potentially hazardous intermediates. ctfassets.netacs.org This approach is particularly beneficial for managing the exothermic nature of sulfonation and nitration reactions safely.
The following table outlines potential green metrics that will be crucial in evaluating new synthetic routes.
| Metric | Description | Goal for Sustainable Synthesis |
| Process Mass Intensity (PMI) | Ratio of the total mass of materials (raw materials, solvents, reagents) to the mass of the final product. mdpi.comscispace.com | Minimize (lower value is better) |
| E-Factor (Environmental Factor) | Mass ratio of waste to the desired product. ctfassets.netsyrris.com | Minimize (lower value is better) |
| Atom Economy | The conversion efficiency of a chemical process in terms of all atoms involved at the reactant side becoming desired products. | Maximize (higher percentage is better) |
Exploration of Expanded Reactivity and Derivatization Opportunities
The trifunctional nature of this compound provides a versatile platform for creating a diverse library of new chemical entities. The amino group, sulfonic acid group, and the fluorinated aromatic ring each offer distinct handles for chemical modification.
Amino Group Reactions: The primary amino group is a key site for derivatization. It can be readily acylated, alkylated, or used in diazotization reactions to introduce a wide array of substituents. Furthermore, it can be condensed with aldehydes or ketones to form Schiff bases, which are valuable intermediates for synthesizing various heterocyclic compounds.
Sulfonic Acid Group Chemistry: The sulfonic acid group can be converted into sulfonyl chlorides, sulfonamides, or sulfonate esters. This allows for the introduction of the molecule into larger systems, including polymers or other bioactive scaffolds. The development of novel catalysts for these transformations under milder conditions is an active area of research.
Fluorine Atom Influence: The fluorine atom significantly influences the electronic properties of the aromatic ring, increasing its stability and altering its reactivity towards electrophilic and nucleophilic substitution. numberanalytics.com This modulation can be exploited to control the regioselectivity of further reactions on the aromatic ring. Future research will focus on leveraging the fluorine substituent to fine-tune the physicochemical properties (e.g., pKa, lipophilicity) of derivative compounds for specific applications.
Integration into Next-Generation Functional Material Systems
The unique combination of a hydrophilic sulfonic acid group and a robust fluorinated aromatic ring makes this compound a promising building block for advanced functional materials, particularly in polymer science.
Proton Exchange Membranes (PEMs): A significant area of future application is in the development of PEMs for fuel cells. Sulfonated poly(arylene ether sulfone) (SPAES) polymers are leading candidates as alternatives to expensive perfluorinated membranes like Nafion®. mdpi.comresearchgate.netacs.org Incorporating monomers derived from this compound into SPAES backbones could enhance key properties. The fluorine atom can increase the thermal and chemical stability of the polymer, while the sulfonic acid group provides the necessary proton conductivity. mdpi.com Research will focus on synthesizing copolymers that balance high ion exchange capacity with low water uptake and good mechanical strength, especially for high-temperature fuel cell applications. mdpi.commdpi.com
Specialty Polymers and Coatings: Derivatives of this compound can be used to create polymers with low surface energy, high thermal stability, and chemical resistance. mdpi.com These properties are highly desirable for applications such as anti-fouling coatings, high-performance insulators, and specialty membranes for separation processes. The amino group provides a convenient point for polymerization or for grafting onto other polymer chains.
Advanced Computational Design and Predictive Modeling for Targeted Applications
Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of new applications for this compound and its derivatives.
Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be employed to model the electronic structure, predict reaction mechanisms, and understand the influence of the fluoro, amino, and sulfonic acid groups on the molecule's reactivity. nih.govnih.govrsc.org Such studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts to create specific derivatives. researchgate.net Computational methods can also predict key physicochemical properties like pKa, solubility, and spectroscopic signatures (IR, NMR), aiding in the characterization of new compounds. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: For applications in medicinal chemistry, particularly in designing enzyme inhibitors (e.g., for carbonic anhydrases, a known target for sulfonamides), QSAR modeling is a powerful tool. qub.ac.ukbenthamdirect.comnih.gov By generating a library of virtual derivatives of this compound and calculating various molecular descriptors, QSAR models can establish a statistical relationship between chemical structure and biological activity. mdpi.comresearchgate.net This allows for the in-silico screening of thousands of potential compounds to identify the most promising candidates for synthesis and biological testing, significantly reducing time and cost in the drug discovery pipeline.
Interdisciplinary Research Frontiers in Green Chemistry and Chemical Biology
The unique structural features of this compound position it at the forefront of interdisciplinary research, particularly at the intersection of green chemistry and chemical biology.
Green Chemistry Applications: Beyond sustainable synthesis, derivatives of this compound could be used to create greener chemical processes. For instance, sulfonic acid-functionalized ionic liquids or polymers can serve as recyclable, solid-acid catalysts for various organic reactions, replacing corrosive and hazardous mineral acids. researchgate.netscielo.br The development of such catalysts derived from this compound is a promising research direction.
Chemical Biology and Medicinal Chemistry: In chemical biology, the introduction of fluorine into bioactive molecules is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. The this compound scaffold is an attractive starting point for developing novel therapeutic agents. Its structural similarity to known inhibitors of enzymes like carbonic anhydrase suggests its potential as a core for designing new drugs.
Furthermore, the fluorine atom opens up possibilities in diagnostic imaging. By replacing the stable fluorine-19 isotope with the positron-emitting fluorine-18, derivatives of this compound could be developed as novel tracers for Positron Emission Tomography (PET). nih.govfrontiersin.org Fluorinated amino acids are a major class of PET tracers used for tumor imaging, as their uptake is often elevated in cancer cells. researchgate.netsfu.caacs.org Future research could explore the synthesis and biological evaluation of ¹⁸F-labeled derivatives of this compound for visualizing tumors or other disease processes.
Q & A
Q. What synthetic routes are most effective for producing 3-Amino-4-fluorobenzenesulfonic acid, and how can reaction conditions be optimized to prevent side reactions?
Sulfonation of 3-amino-4-fluorobenzene using concentrated sulfuric acid under controlled temperatures (80–100°C) is a primary method. Maintaining a stoichiometric excess of sulfuric acid and gradual substrate addition minimizes polysubstitution . Reaction progress should be monitored via TLC or in-situ IR spectroscopy to terminate at optimal conversion. Industrial-scale synthesis may adapt continuous flow processes to enhance yield, as seen in analogous sulfonic acid syntheses .
Q. Which spectroscopic and chromatographic methods reliably confirm the structure and purity of this compound?
Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) resolves substituent positions, while ion chromatography quantifies sulfonic acid content . High-resolution mass spectrometry (HRMS) verifies molecular integrity. Purity assessment via reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate) effectively separates residual impurities .
Q. How does the fluorine substituent influence the acidity of the sulfonic acid group compared to non-fluorinated analogs?
The para-fluorine atom exerts a strong -I effect, lowering the pKa of the sulfonic acid group. Comparative titration studies with 3-amino-4-chlorobenzenesulfonic acid show a 0.5–0.7 pH unit difference, confirming fluorine’s enhanced electron-withdrawing capacity . Computational DFT calculations (B3LYP/6-311+G**) corroborate this via partial charge analysis .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic aromatic substitution reactions involving this compound?
The amino group’s +M effect directs electrophiles to ortho/para positions, while the sulfonic acid’s -I effect and fluorine’s -I effect create competing influences. Nitration studies show predominant para-substitution (relative to the amino group) due to steric hindrance from the sulfonic acid moiety . Isotopic labeling (e.g., ¹⁵N) could further elucidate transition-state interactions.
Q. How can quantum mechanical modeling predict the crystalline packing and solubility of this compound?
Crystal structure prediction (CSP) using force fields (e.g., COMPASS III) and DFT-D3 methods models hydrogen-bonding networks between sulfonic acid protons and amino/fluorine groups. Simulations reveal layered structures with strong interlayer H-bonding, explaining low solubility in apolar solvents . Experimental XRD validates predicted lattice parameters (<5% deviation using PBE functional with TS corrections).
Q. What strategies resolve discrepancies in catalytic activity data when using this compound as a ligand?
Standardize metal-ligand stoichiometry via Job’s plot analysis and control pH using buffered systems. Comparative studies with EDTA complexes demonstrate that amino group protonation states affect chelation efficiency . Redox titration coupled with XANES spectroscopy directly measures metal oxidation states during catalysis .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in different solvents?
Conduct systematic solubility studies using standardized solvent systems (e.g., water, DMSO, ethanol) under controlled temperatures (15–40°C). Compare results with structurally similar compounds like 4-amino-2-hydroxybenzenesulfonic acid, where meta-substitution patterns significantly alter hydrophilicity . Statistical analysis (e.g., ANOVA) identifies outliers attributable to impurities or measurement protocols.
Methodological Recommendations
Q. What computational approaches predict the acid dissociation constants (pKa) of this compound?
Use QSPR models parameterized with Hammett constants (σ) for fluorine and sulfonic acid groups. DFT calculations (e.g., COSMO-RS) simulate solvation effects, while experimental validation via potentiometric titration in ionic strength-adjusted solutions ensures accuracy .
Notes
- Avoid commercial sources (e.g., ) per guidelines.
- Advanced questions integrate mechanistic, computational, and validation frameworks.
- Methodological answers emphasize reproducibility and cross-disciplinary techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
